molecular formula C8H8ClNO B12876687 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol

1-(2-Chloropyridin-4-yl)cyclopropan-1-ol

Cat. No.: B12876687
M. Wt: 169.61 g/mol
InChI Key: BJZZCDUUERJHMZ-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H8ClNO It features a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of 2-chloropyridine using a suitable cyclopropanating agent such as diazomethane or a cyclopropylcarbene precursor. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chloropyridin-4-yl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme interactions and as a potential ligand for receptor binding studies.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical and pharmacological research .

Comparison with Similar Compounds

Comparison: 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a hydroxyl group. This combination of features imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the hydroxyl group allows for additional hydrogen bonding interactions, which can influence its binding affinity and specificity in biological systems .

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H8ClNO/c9-7-5-6(1-4-10-7)8(11)2-3-8/h1,4-5,11H,2-3H2

InChI Key

BJZZCDUUERJHMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=NC=C2)Cl)O

Origin of Product

United States

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